molecular formula C18H17ClN2O2S B2397252 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 851864-26-1

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone

カタログ番号 B2397252
CAS番号: 851864-26-1
分子量: 360.86
InChIキー: YTMUIVQJVAYQNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone, also known as BCI, is a compound that has been extensively studied for its potential therapeutic applications. BCI is a small molecule that has shown promising results in various scientific research studies.

科学的研究の応用

Synthesis and Antimycotic Activity

A series of compounds, including structures related to 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone, have been synthesized and evaluated for their antimycotic (antifungal) activities. These compounds have shown promising results in preliminary structure-activity relationship studies, highlighting their potential as antimycotic agents. Notably, Sertaconazole, a related compound, was identified for further research due to its potent antimycotic properties (Raga et al., 1992).

Novel CRTh2 Receptor Antagonist Chemotype

The compound represents a novel chemotype for CRTh2 receptor antagonism, discovered through high-throughput screening. The hit-to-lead evolution of this compound and its derivatives showed significant structure-activity relationships (SAR), along with promising in vitro and in vivo drug metabolism and pharmacokinetics (DMPK) properties. This discovery opens up new avenues for therapeutic applications targeting the CRTh2 receptor, which is implicated in various inflammatory and allergic conditions (Pothier et al., 2012).

Heme Oxygenase Inhibitors

Research into the development of heme oxygenase (HO) inhibitors, which could potentially have therapeutic applications, identified compounds with structures similar to this compound. These inhibitors show a common binding mode despite differing chemical structures, indicating a flexible yet defined inhibitor binding pocket. This insight is crucial for the optimization of HO inhibitors for future drug development (Rahman et al., 2008).

特性

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-15-6-8-16(9-7-15)23-12-17(22)21-11-10-20-18(21)24-13-14-4-2-1-3-5-14/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMUIVQJVAYQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。